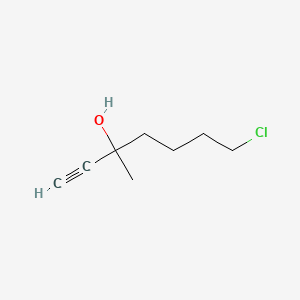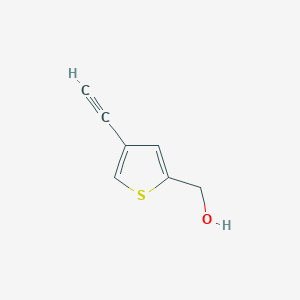
N-Butyl 2-propynamide
概要
説明
N-Butyl 2-propynamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound is specifically derived from the reaction between butylamine and propiolic acid
準備方法
Synthetic Routes and Reaction Conditions
N-Butyl 2-propynamide can be synthesized through several methods. One common approach involves the reaction of butylamine with propiolic acid under controlled conditions. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
N-Butyl 2-propynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
Oxidation: Butyric acid and propiolic acid derivatives.
Reduction: Butylamine and related amines.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
N-Butyl 2-propynamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N-Butyl 2-propynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
N-Methylpropiolamide: Similar structure but with a methyl group instead of a butyl group.
N-Ethylpropiolamide: Contains an ethyl group in place of the butyl group.
N-Propylpropiolamide: Features a propyl group instead of a butyl group.
Uniqueness
N-Butyl 2-propynamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its reactivity and potential biological activities also distinguish it from other similar compounds.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
N-butylprop-2-ynamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-6-8-7(9)4-2/h2H,3,5-6H2,1H3,(H,8,9) |
InChIキー |
WMAWPLKYOHBEJP-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C#C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)






![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)



![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
![1-Bromo-3-[4-(2-methoxyphenyl)piperazin-1-yl]propane](/img/structure/B8399370.png)
